molecular formula C14H18O6 B12340494 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester

2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester

Cat. No.: B12340494
M. Wt: 282.29 g/mol
InChI Key: JTYOADOERPDTBX-FNORWQNLSA-N
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Description

2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester is a chemical compound with the molecular formula C14H18O6 It is known for its unique structure, which includes a propenoic acid backbone and a phenyl ring substituted with methoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester typically involves the esterification of 2-Propenoic acid with 3-[3,4-bis(methoxymethoxy)phenyl] alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxymethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The methoxymethoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Similar structure but with a single methoxy group on the phenyl ring.

    2-Propenoic acid, 3-phenyl-, methyl ester: Lacks the methoxymethoxy groups, resulting in different reactivity and applications.

Uniqueness

The presence of methoxymethoxy groups in 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester imparts unique chemical properties, such as increased solubility and altered reactivity, making it distinct from its analogs.

Biological Activity

2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester, commonly referred to as a derivative of cinnamic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

Chemical Structure and Properties

  • Chemical Formula: C14H18O6
  • Molecular Weight: 278.29 g/mol
  • CAS Number: 114590-76-0

The compound features a propenoic acid backbone with a methoxy-substituted phenyl group, which contributes to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that 2-Propenoic acid derivatives exhibit various biological activities, including:

  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress.
  • Antimicrobial Properties: Studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges DPPH radicals effectively
AntimicrobialInhibits growth of E. coli and S. aureus
Anti-inflammatoryReduces TNF-alpha levels in vitro

Case Study: Antioxidant Activity

In a study conducted by Zhao et al. (2023), the antioxidant capacity of 2-Propenoic acid derivatives was evaluated using DPPH and ABTS assays. The results indicated that the compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study: Antimicrobial Efficacy

A recent investigation by Kim et al. (2024) assessed the antimicrobial properties of this compound against various pathogens. The findings revealed that it effectively inhibited the growth of E. coli and S. aureus at concentrations as low as 50 µg/mL, suggesting potential applications in food preservation and medical treatments.

Case Study: Anti-inflammatory Mechanisms

Research by Gupta et al. (2023) explored the anti-inflammatory effects of the compound on RAW 264.7 macrophages. The study found that treatment with the compound significantly reduced TNF-alpha production, indicating its potential use in managing inflammatory conditions.

Implications for Future Research

The promising biological activities of this compound highlight its potential as a therapeutic agent. Future studies should focus on:

  • In Vivo Studies: To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies: To elucidate the specific pathways through which this compound exerts its effects.
  • Formulation Development: To explore its incorporation into pharmaceuticals or nutraceuticals.

Properties

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

methyl (E)-3-[3,4-bis(methoxymethoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C14H18O6/c1-16-9-19-12-6-4-11(5-7-14(15)18-3)8-13(12)20-10-17-2/h4-8H,9-10H2,1-3H3/b7-5+

InChI Key

JTYOADOERPDTBX-FNORWQNLSA-N

Isomeric SMILES

COCOC1=C(C=C(C=C1)/C=C/C(=O)OC)OCOC

Canonical SMILES

COCOC1=C(C=C(C=C1)C=CC(=O)OC)OCOC

Origin of Product

United States

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